Barbituric acid, 5-ethyl-5-(piperidinomethyl)-, monohydrochloride

Description

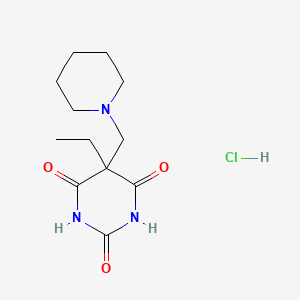

Barbituric acid, 5-ethyl-5-(piperidinomethyl)-, monohydrochloride: is a derivative of barbituric acid, which is a parent compound for barbiturate drugs. Barbituric acid itself is not pharmacologically active, but its derivatives have been widely used in medicine as sedatives, hypnotics, and anticonvulsants .

Properties

CAS No. |

10502-04-2 |

|---|---|

Molecular Formula |

C12H20ClN3O3 |

Molecular Weight |

289.76 g/mol |

IUPAC Name |

5-ethyl-5-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione;hydrochloride |

InChI |

InChI=1S/C12H19N3O3.ClH/c1-2-12(8-15-6-4-3-5-7-15)9(16)13-11(18)14-10(12)17;/h2-8H2,1H3,(H2,13,14,16,17,18);1H |

InChI Key |

QFVVXWSODXZAHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CN2CCCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5-ethyl-5-(piperidinomethyl)barbituric acid This can be achieved through a series of alkylation and substitution reactions under controlled conditions .

Industrial Production Methods: Industrial production of barbituric acid derivatives often involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.

Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid ring.

Substitution: Substitution reactions are common, where different groups can be introduced at various positions on the barbituric acid ring.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: Barbituric acid derivatives are used as intermediates in the synthesis of more complex organic compounds. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, these compounds are used to study the effects of barbiturates on the central nervous system. They help in understanding the mechanisms of action of sedatives and anticonvulsants .

Medicine: Barbituric acid derivatives have been used as sedatives, hypnotics, and anticonvulsants. They are also used in the treatment of epilepsy and as anesthetics in surgical procedures .

Industry: In the industrial sector, these compounds are used in the manufacture of dyes, plastics, and other chemical products .

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. These compounds enhance the binding of GABA to its receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a sedative and anticonvulsant effect .

Comparison with Similar Compounds

Phenobarbital: A widely used barbiturate with anticonvulsant properties.

Amobarbital: Used for sedation and short-term management of insomnia.

Pentobarbital: Used as an anesthetic and for euthanasia in veterinary medicine.

Uniqueness: 5-ethyl-5-(piperidinomethyl)barbituric acid is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other barbiturates. The presence of the piperidinomethyl group can influence its binding affinity and efficacy at the GABA receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.